cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic compound with the molecular formula C6H12N2O2S. It is characterized by a fused ring structure containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamide with a suitable dihalide in the presence of a base, followed by oxidation to introduce the dioxide functionality .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or thiol derivatives .
Scientific Research Applications
cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyrazine: Lacks the octahydro and dioxide functionalities, resulting in different chemical properties.
Octahydrothieno[3,4-b]pyrazine: Similar structure but without the dioxide groups, affecting its reactivity and applications.
Thieno[3,4-b]pyrazine 6,6-dioxide: Similar but not identical, as it does not have the octahydro component.
Uniqueness
cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to its fused ring structure with both sulfur and nitrogen atoms, as well as the presence of dioxide groups.
Biological Activity
Cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrazine derivatives, which have been studied for various pharmacological effects, including neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound through case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C₈H₁₀N₂O₂S, and it exhibits significant interactions with various biological targets.
Neuroprotective Effects
Research indicates that this compound has neuroprotective effects against oxidative stress. Studies have shown that compounds with similar structures can inhibit apoptosis in neuronal cell lines. For instance:
- Compound Activity : In a study involving human neuroblastoma cells (SH-SY5Y), derivatives of octahydrothieno[3,4-b]pyrazine demonstrated EC50 values ranging from 3.55 μM to 5.44 μM for neuroprotection against oxidative damage induced by H₂O₂ .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The compound exhibits significant inhibition of reactive oxygen species (ROS) production:
- Inhibition of ROS : It was reported that compounds related to this structure could reduce ROS levels in cellular models, suggesting potential applications in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound involve modulation of multiple signaling pathways:
- Cholinesterase Inhibition : Some studies indicate that derivatives exhibit strong inhibitory effects on cholinesterase enzymes (AchE and BuChE), with IC50 values as low as 2.3 nM for BuChE . This suggests potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
- Serotonergic Activity : The compound may also interact with serotonin receptors. Research indicates that it displays affinity for the 5-HT6 receptor, which is implicated in mood regulation and appetite control .
Table 1: Biological Activity Summary
Case Study 1: Neuroprotection in PC12 Cells
A study investigated the protective effects of cis-Octahydrothieno[3,4-b]pyrazine derivatives on PC12 cells subjected to H₂O₂-induced oxidative stress. The results showed significant reductions in cell death and apoptosis markers when treated with these compounds.
Case Study 2: Cholinergic Modulation
In another investigation focusing on cholinergic modulation, derivatives were tested for their ability to inhibit acetylcholinesterase activity in vitro. The findings indicated a strong correlation between structural modifications and enhanced inhibitory potency.
Properties
IUPAC Name |
(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPSKZNDAZYXNY-OLQVQODUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CS(=O)(=O)CC2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2CS(=O)(=O)C[C@H]2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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